N-(3-Chlorobenzyl)-2-(methylamino)acetamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide is an organic compound with the molecular formula C9H12ClNO This compound is characterized by the presence of a chlorophenyl group attached to a methylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide typically involves the reaction of 3-chlorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-2-(methylamino)ethanol
- N-[(3-chlorophenyl)methyl]-2-(methylamino)propionamide
- N-[(3-chlorophenyl)methyl]-2-(methylamino)butyramide
Uniqueness
N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C10H13ClN2O/c1-12-7-10(14)13-6-8-3-2-4-9(11)5-8/h2-5,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
FLIRVCTUNKOOCF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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